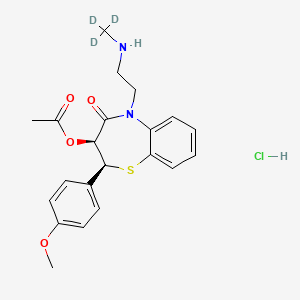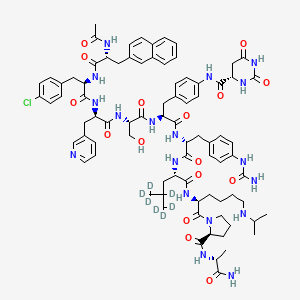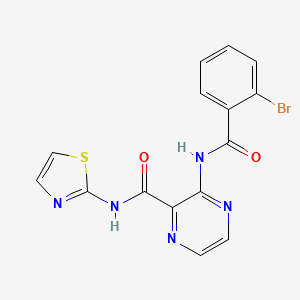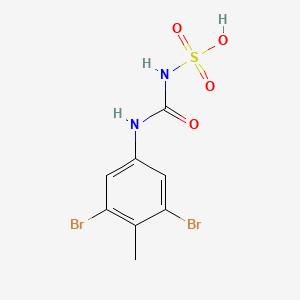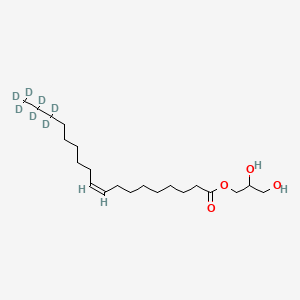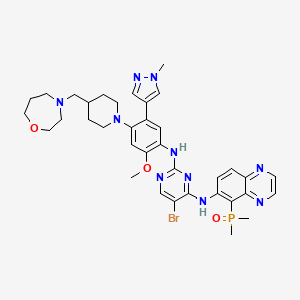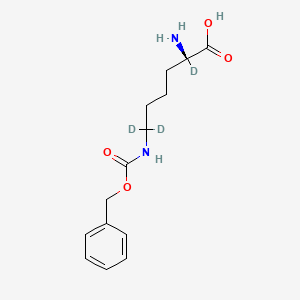
N-Boc-(p-aminobenzoyl)-L-glutamic Acid-d4 Dimethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 is a synthetic compound that belongs to the class of protected amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a p-aminobenzoyl moiety, and a deuterium-labeled dimethyl ester of L-glutamic acid. This compound is often used in peptide synthesis and other chemical research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 typically involves multiple steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the p-Aminobenzoyl Moiety: The p-aminobenzoyl group is introduced through an acylation reaction.
Esterification: The carboxyl groups of L-glutamic acid are esterified using methanol and a suitable catalyst to form the dimethyl ester.
Deuterium Labeling: Deuterium atoms are introduced through a specific labeling process, often involving deuterated reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-aminobenzoyl moiety.
Reduction: Reduction reactions can target the ester groups or the p-aminobenzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the p-aminobenzoyl moiety.
Reduction: Reduced forms of the ester groups or the p-aminobenzoyl moiety.
Substitution: Substituted derivatives at the Boc-protected amino group or ester groups.
科学的研究の応用
N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis and other organic synthesis reactions.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthesis, while the p-aminobenzoyl moiety and ester groups allow for further functionalization. The deuterium labeling can be used in studies involving isotopic tracing and mass spectrometry.
類似化合物との比較
Similar Compounds
N-Boc-L-glutamic acid dimethyl ester: Lacks the p-aminobenzoyl moiety and deuterium labeling.
N-Boc-(p-aminobenzoyl)-L-glutamic acid: Lacks the dimethyl ester groups.
N-Boc-(p-aminobenzoyl)-L-glutamic acid methyl ester: Contains only one ester group.
Uniqueness
N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 is unique due to its combination of a Boc-protected amino group, a p-aminobenzoyl moiety, dimethyl ester groups, and deuterium labeling. This combination provides versatility in synthetic applications and allows for detailed studies using isotopic tracing.
特性
分子式 |
C19H26N2O7 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H26N2O7/c1-19(2,3)28-18(25)20-13-8-6-12(7-9-13)16(23)21-14(17(24)27-5)10-11-15(22)26-4/h6-9,14H,10-11H2,1-5H3,(H,20,25)(H,21,23)/t14-/m0/s1/i6D,7D,8D,9D |
InChIキー |
MPUPFJWBQKFIEQ-DKKXCOCSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)OC)C(=O)OC)[2H])[2H])NC(=O)OC(C)(C)C)[2H] |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC(CCC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


